(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide
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Overview
Description
(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYLACETAMIDE: Lacks the tetrazole ring, resulting in different chemical properties.
(2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(1H-TETRAZOL-1-YL)ACETAMIDE: Similar structure but with variations in the phenyl group.
Uniqueness
The presence of the tetrazole ring in (2R)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C19H21N5O3/c1-26-16-9-8-14(12-17(16)27-2)10-11-20-19(25)18(24-13-21-22-23-24)15-6-4-3-5-7-15/h3-9,12-13,18H,10-11H2,1-2H3,(H,20,25)/t18-/m1/s1 |
InChI Key |
LQHKURCGMCIZOL-GOSISDBHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)[C@@H](C2=CC=CC=C2)N3C=NN=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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